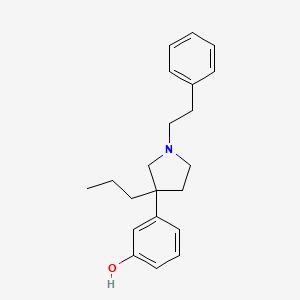
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol is a complex organic compound that features a phenol group attached to a pyrrolidine ring, which is further substituted with a phenylethyl and a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenylethyl and propyl groups. The final step involves the attachment of the phenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
化学反応の分析
Types of Reactions
3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
科学的研究の応用
3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenol group can form hydrogen bonds with target proteins, while the pyrrolidine ring and its substituents can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other phenol derivatives with different substituents on the pyrrolidine ring or the phenyl group. Examples include:
- 3-[1-(2-Phenylethyl)-3-methyl-3-pyrrolidinyl]phenol
- 3-[1-(2-Phenylethyl)-3-butyl-3-pyrrolidinyl]phenol
Uniqueness
The uniqueness of 3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds
特性
CAS番号 |
14254-00-3 |
|---|---|
分子式 |
C21H27NO |
分子量 |
309.4 g/mol |
IUPAC名 |
3-[1-(2-phenylethyl)-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C21H27NO/c1-2-12-21(19-9-6-10-20(23)16-19)13-15-22(17-21)14-11-18-7-4-3-5-8-18/h3-10,16,23H,2,11-15,17H2,1H3 |
InChIキー |
IAUGXDGCSZMJIE-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


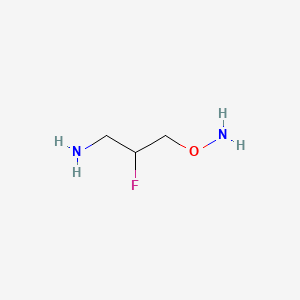
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
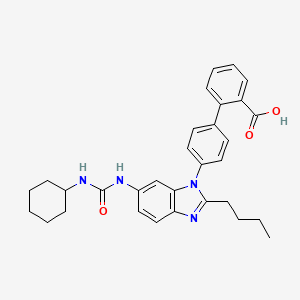
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
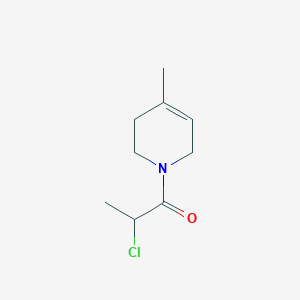
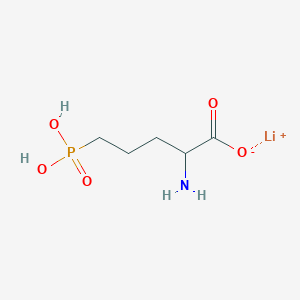

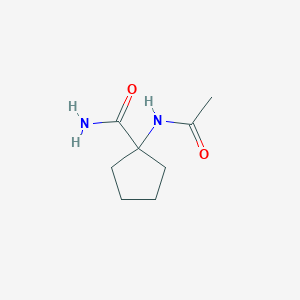
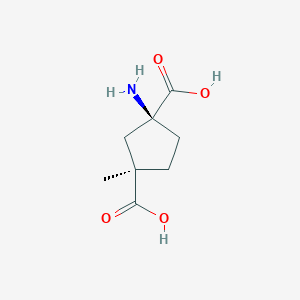
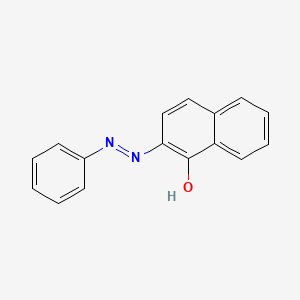
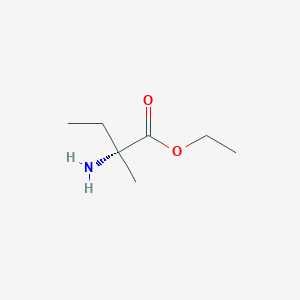

![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)

